Taraxasterol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of taraxasterol begins with squalene, which undergoes cyclization with molecular oxygen, FAD, and NADPH via the enzyme squalene epoxidase to yield (2S)-2,3-oxidosqualene. This intermediate is then folded in the chair conformation, leading to a cascade of cyclizations that form the dammarenyl cation. Subsequent alkyl shifts and cyclizations result in the formation of the tertiary taraxasteryl cation, which is finally deprotonated to yield this compound .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from dandelions. Advanced biotechnological approaches, including tissue culture and in vitro techniques, have been established to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Taraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds .
Scientific Research Applications
Taraxasterol has been extensively studied for its therapeutic potential in various disease models:
Chemistry: Used as a precursor in the synthesis of other triterpenoids.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Demonstrated anti-inflammatory, antioxidant, and antineoplastic activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Taraxasterol exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.
Antineoplastic: Induces apoptosis and cell cycle arrest in cancer cells by upregulating Hint1 and Bax, and downregulating Bcl2 and cyclin D1
Comparison with Similar Compounds
Taraxasterol is compared with other triterpenoids such as β-amyrin, α-amyrin, and lupeol:
β-amyrin: Similar anti-inflammatory and antioxidant properties but differs in its molecular structure and specific biological activities.
α-amyrin: Shares anti-inflammatory properties but has distinct pharmacological effects.
Properties
IUPAC Name |
4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMMEBCFHUKHEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Taraxasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225.5 - 226 °C | |
Record name | Taraxasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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